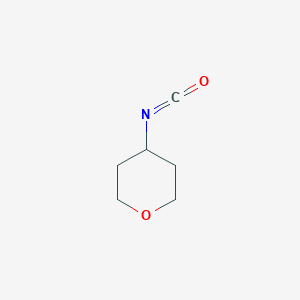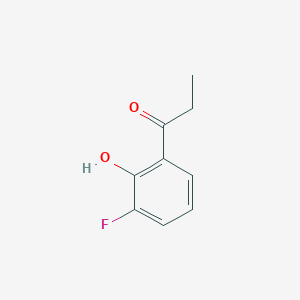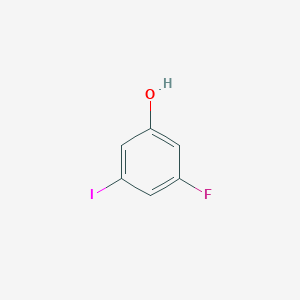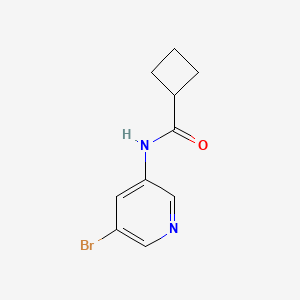![molecular formula C10H9FN2O2 B1532865 Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate CAS No. 920978-84-3](/img/structure/B1532865.png)
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
説明
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a chemical compound . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Synthesis Analysis
The synthesis of this compound and similar compounds has been reported in various studies . For instance, one study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .科学的研究の応用
Synthesis and Chemical Reactivity
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate serves as a versatile intermediate in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation. This process demonstrates significant regioselectivity and diastereoselectivities, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields (Zhu, Lan, & Kwon, 2003).
Antimicrobial Activity
Research has explored the antimicrobial potential of derivatives of this compound. For example, fluoronaphthyridines synthesized from this compound have shown promising in vitro and in vivo antibacterial activities, indicating potential as therapeutic agents (Bouzard et al., 1992).
Fluorescence and Sensing Applications
The compound's derivatives have also been found to exhibit unique fluorescence properties. Specifically, trifluoromethylated pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, synthesized from related fluorinated carboxylates, showed novel fluorescent characteristics and potential as Echinochloa crus-galli L. Beauv inhibitors, suggesting their use in sensing and biological applications (Wu et al., 2006).
Supramolecular Chemistry
In the realm of supramolecular chemistry, this compound-related compounds, such as ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate, have been investigated for their ability to form supramolecular aggregates through various intermolecular interactions. These studies contribute to our understanding of the structural basis for the assembly of complex molecular systems (Suresh et al., 2007).
Herbicidal Activity
Moreover, this compound has laid the groundwork for the development of new classes of herbicides. The discovery of fluoroalkylated pyridine herbicides derived from this compound showcases its potential in agricultural applications. These compounds exhibit herbicidal activity through various modes of action, including ester, thioester, and amide formulations, which could lead to new strategies for weed control (Lee et al., 1991).
作用機序
Target of Action
The primary target of Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors , making them an attractive strategy for cancer therapy .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . This inhibition occurs due to the compound’s ability to bind to FGFRs, thereby preventing their activation and subsequent signal transduction .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis .
Result of Action
The inhibition of FGFRs by this compound leads to a decrease in cell proliferation and migration . This results in the suppression of tumor growth .
生化学分析
Biochemical Properties
Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways related to cell growth, differentiation, and survival . The interaction between this compound and FGFRs can lead to the inhibition of these receptors, thereby affecting downstream signaling pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation and induce apoptosis by targeting specific signaling pathways . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling cascade. Additionally, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit cell proliferation and induce apoptosis without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can have different biological activities, affecting metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and the subsequent biological effects.
特性
IUPAC Name |
ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDGSFPBEITVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=NC=C2N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737488 | |
| Record name | Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920978-84-3 | |
| Record name | Ethyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[6-(2,2,2-Trifluoroethoxy)-pyridin-3-yl]-ethylamine hydrochloride](/img/structure/B1532782.png)
![1-Bromo-4-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1532783.png)

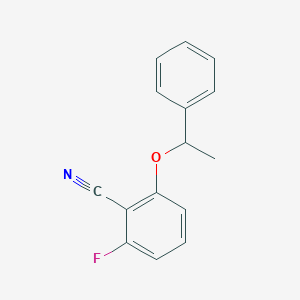
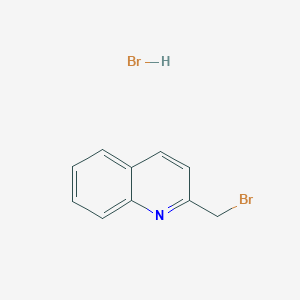
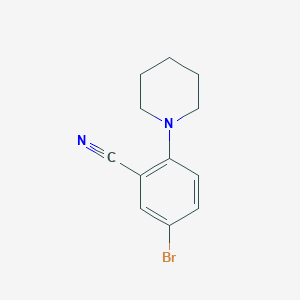
![4-bromo-3-ethoxy-N-[2-(methylsulfonyl)ethyl]benzamide](/img/structure/B1532793.png)

